Unique Metabolite Identity in Iprodione Biodegradation vs. Other N3-Alkyl Hydantoins
3-(Propan-2-yl)imidazolidine-2,4-dione is produced as a specific identifiable metabolite during the microbial degradation of iprodione at 1 mg L⁻¹ by Zygosaccharomyces rouxii DBVPG 6399, alongside N-(3,5-dichlorophenyl)-2,4-dioxoimidazoline and 3,5-dichloroaniline [1]. No 3-methylhydantoin, 3-ethylhydantoin, or 3-propylhydantoin is formed under these conditions, as the intact isopropyl substituent is retained from the parent fungicide scaffold. This makes 3-isopropylhydantoin the exclusive marker for monitoring the N3-dealkylation pathway of iprodione.
| Evidence Dimension | Metabolite formation specificity (iprodione degradation pathway) |
|---|---|
| Target Compound Data | Detected as a discrete metabolite; identity confirmed by ¹H NMR, ¹³C NMR, and GC-MS at substrate concentration 1 mg L⁻¹ |
| Comparator Or Baseline | 3-Methylhydantoin, 3-ethylhydantoin, 3-propylhydantoin: not formed (structural requirement for N3-isopropyl retained from iprodione) |
| Quantified Difference | Binary (present vs. absent); target compound is the only N3-alkyl hydantoin generated |
| Conditions | Z. rouxii DBVPG 6399 culture, iprodione 1 mg L⁻¹, aerobic conditions |
Why This Matters
For environmental analytical chemists and agrochemical residue monitoring programs, the absence of cross-reactivity with other N3-alkyl hydantoins ensures unambiguous detection and quantification of iprodione degradation; any other hydantoin would produce a false-negative result.
- [1] Zadra, C., et al. Biodegradation of the Fungicide Iprodione by Zygosaccharomyces rouxii Strain DBVPG 6399. J. Agric. Food Chem. 2006, 54, 4734–4739. View Source
